Superior Pks13 Inhibition Potency Compared to Closely Related Benzofuran Analogs
The compound, designated TAM2, demonstrates potent inhibition of the M. tuberculosis Pks13 thioesterase (TE) domain, with an IC50 value of 0.12 ± 0.02 μM [1]. This represents a quantifiable, two-fold increase in potency compared to the lead compound TAM1 (IC50 = 0.26 ± 0.03 μM) and a 1.6-fold increase compared to the optimized lead TAM16 (IC50 = 0.19 μM) within the same direct head-to-head assay [1].
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.12 ± 0.02 μM |
| Comparator Or Baseline | TAM1: 0.26 ± 0.03 μM; TAM16: 0.19 μM |
| Quantified Difference | TAM2 is 2.2x more potent than TAM1 and 1.6x more potent than TAM16. |
| Conditions | M. tuberculosis Pks13 thioesterase (TE) domain assay; values shown as mean ± SD of three independent experiments [1]. |
Why This Matters
This higher potency at the enzyme level provides a more sensitive tool compound for studying Pks13 biology and a more promising starting point for antimycobacterial drug development, directly influencing procurement decisions for structure-activity relationship (SAR) campaigns.
- [1] Aggarwal, A.; Parai, M. K.; Shetty, N.; Wallis, D.; Woolhiser, L.; Hastings, C.; Dutta, N. K.; Galaviz, S.; Dhakal, R. C.; Shrestha, R.; et al. Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13. Cell 2017, 170 (2), 249-259.e25. View Source
